(+/-)-Nicotine-3'-d3

Descripción general

Descripción

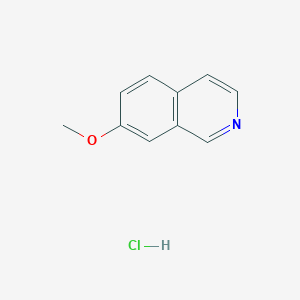

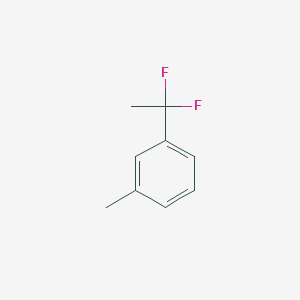

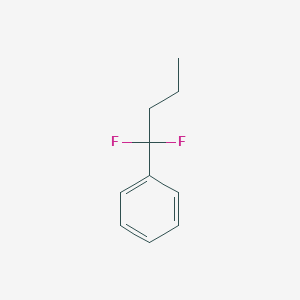

(+/-)-Nicotine-3’-d3 is a deuterium-labeled derivative of nicotine, a naturally occurring alkaloid found in tobacco leaves. It shares the same chemical formula as nicotine (C₁₀H₁₄N₂), but with three deuterium atoms substituted for three hydrogen atoms. This isotopic modification allows researchers to study nicotine metabolism, pharmacokinetics, and receptor interactions more precisely.

Synthesis Analysis

The synthesis of (+/-)-Nicotine-3’-d3 involves introducing deuterium atoms into nicotine. Various methods, such as deuterium exchange reactions or enzymatic approaches, can achieve this labeling. Researchers typically use stable isotopes like deuterium to track drug distribution, metabolism, and clearance in vivo.

Molecular Structure Analysis

The molecular structure of (+/-)-Nicotine-3’-d3 closely resembles that of nicotine. It consists of a pyridine ring fused to a pyrrolidine ring. The deuterium atoms replace specific hydrogen atoms, resulting in isotopic labeling. The structure influences its pharmacological properties, including binding to nicotinic acetylcholine receptors (nAChRs).

Chemical Reactions Analysis

(+/-)-Nicotine-3’-d3 undergoes similar chemical reactions as nicotine due to its identical functional groups. These reactions include oxidation, reduction, and esterification. Researchers use these reactions to study nicotine metabolism and its breakdown products.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 247°C

- Solubility : Soluble in water, alcohol, and organic solvents

- Odor : Characteristic tobacco-like odor

- Optical Activity : Racemic mixture (due to the +/- enantiomers)

Aplicaciones Científicas De Investigación

Environmental Impact of Nicotine Derivatives

Research by Lian et al. (2017) explored the photochemical transformation of nicotine in wastewater effluent. They identified products and pathways for the photodegradation of nicotine under simulated solar irradiation, revealing the role of triplet-state organic matter in nicotine degradation. This study helps understand nicotine's environmental fate, using isotope-labeling methods, including rac-nicotine-2',3',3'-D3, to identify transformation products in water matrices (Lian et al., 2017).

Nicotine Metabolism and Its Implications

Studies on nicotine metabolism provide insights into its effects on human health and potential therapeutic applications. For instance, research on the salivary 3HC/COT ratio in smokers proposed this metric as a non-invasive marker for estimating cytochrome P-450 2A6 (CYP2A6) activity, a key enzyme in nicotine metabolism (Lea et al., 2006). Additionally, the identification of nicotine derivatives in wastewater and surface waters highlights the environmental presence of these compounds and their potential as chemical markers for domestic wastewater exposure (Buerge et al., 2008).

Neurobiology and Pharmacology of Nicotine

Research in neurobiology and pharmacology reveals the complex effects of nicotine and its derivatives on the brain. Studies have examined the role of dopamine D3 receptor ligands in blocking nicotine-induced conditioned place preferences, suggesting potential therapeutic strategies for nicotine dependence without producing antidepressant-like effects (Foll et al., 2005). This indicates the therapeutic potential of targeting specific neural pathways for smoking cessation.

Biochemical Analysis and Health Implications

Advancements in biochemical analysis techniques, such as LC-MS/MS, have facilitated the direct determination of nicotine and its metabolites in human urine, aiding in large-scale biomonitoring studies and understanding nicotine exposure and metabolism (Fan et al., 2008).

Safety And Hazards

- Toxicity : Nicotine is highly toxic, causing addiction, cardiovascular effects, and carcinogenicity.

- Handling Precautions : Proper protective equipment (gloves, goggles) is essential when working with nicotine derivatives.

- Environmental Impact : Nicotine is harmful to aquatic life and soil organisms.

Direcciones Futuras

Research on (+/-)-Nicotine-3’-d3 continues to explore:

- Metabolism : Detailed pathways and metabolites.

- Pharmacokinetics : Clearance rates, tissue distribution, and half-life.

- Receptor Subtypes : Specific nAChR subtypes affected.

- Therapeutic Applications : Targeted drug delivery using deuterium-labeled nicotine.

Propiedades

IUPAC Name |

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662143 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Nicotine-3'-d3 | |

CAS RN |

1189681-48-8 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)